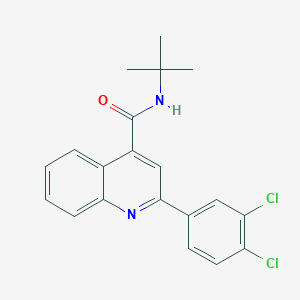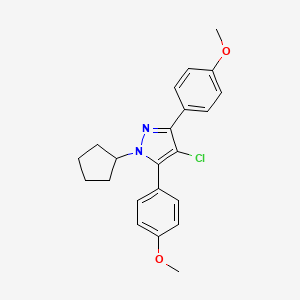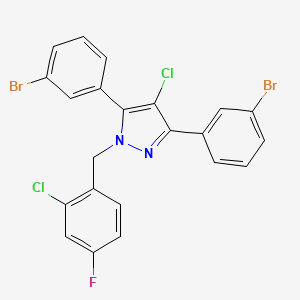
N-tert-butyl-2-(3,4-dichlorophenyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the quinolinecarboxamide family This compound is characterized by its complex structure, which includes a quinoline core, a tert-butyl group, and a dichlorophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction, where the intermediate product reacts with tert-butylamine under basic conditions.
Industrial Production Methods
Industrial production of N4-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N~4~-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the dichlorophenyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinolinecarboxamide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N~4~-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N4-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s function and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
N~4~-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE:
N~4~-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-PYRIDINECARBOXAMIDE: Similar structure but with a pyridine core instead of a quinoline core, leading to different chemical properties and applications.
N~4~-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-BENZAMIDE:
Uniqueness
N~4~-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to its quinoline core, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Propiedades
Fórmula molecular |
C20H18Cl2N2O |
|---|---|
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
N-tert-butyl-2-(3,4-dichlorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C20H18Cl2N2O/c1-20(2,3)24-19(25)14-11-18(12-8-9-15(21)16(22)10-12)23-17-7-5-4-6-13(14)17/h4-11H,1-3H3,(H,24,25) |
Clave InChI |
YHRUGWLGRZUBNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14927202.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927210.png)
![N-ethyl-6-(furan-2-yl)-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927215.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14927228.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927231.png)
![Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-({[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14927235.png)
![2-Ethyl 4-methyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B14927251.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B14927257.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14927270.png)


![4-phenyl-6-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B14927284.png)
![4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14927297.png)
![1-benzyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927299.png)
